Differential Lipophilicity: LogP 0.8 Enables Optimized CNS Penetration vs. Comparator
The target compound exhibits a calculated octanol-water partition coefficient (logP) of 0.8 [1]. In contrast, the closely related mono-fluorinated analog (5-fluoropyridin-3-yl)methanamine has a significantly higher logP of 1.38, while the mono-chlorinated analog (2-chloropyridin-3-yl)methanamine has a lower logP of 0.27 [2]. This intermediate lipophilicity may offer a more favorable balance for blood-brain barrier penetration, aligning with the Lipinski 'Rule of Five' guidance for CNS-active compounds.
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | (5-fluoropyridin-3-yl)methanamine: 1.38; (2-chloropyridin-3-yl)methanamine: 0.27 |
| Quantified Difference | 0.58 log units lower than mono-fluoro analog; 0.53 log units higher than mono-chloro analog |
| Conditions | ACD/Labs or similar prediction algorithm |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and CNS exposure; a logP of 0.8 positions this building block as a preferred starting point for central nervous system-targeted drug discovery.
- [1] Molaid. 2-氯-5-氟-3-氨甲基吡啶 | 870063-53-9. LogP: 0.8. Retrieved from https://www.molaid.com/MS_297646. View Source
- [2] ChemSrc. (2-chloropyridin-3-yl)methanamine. LogP: 0.27. Retrieved from https://m.chemsrc.com/en/cas/205744-14-5_1151551.html. View Source
